![molecular formula C14H8F2N2O B13950910 Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- CAS No. 502422-34-6](/img/structure/B13950910.png)
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 2,3-difluorophenyl group and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-difluorobenzoyl chloride with 2-aminopyridine under basic conditions to form the intermediate, which is then cyclized to form the oxazole ring . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the difluorophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Industry
In the industrial sector, Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
作用机制
The mechanism of action of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses .
相似化合物的比较
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,3-Difluorophenyl)oxazole
- 2-(2,4-Difluorophenyl)-4-oxazolyl]pyridine
Uniqueness
Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is unique due to the presence of both the pyridine and oxazole rings, which confer distinct chemical and biological properties. The difluorophenyl group enhances its reactivity and stability compared to similar compounds .
属性
CAS 编号 |
502422-34-6 |
|---|---|
分子式 |
C14H8F2N2O |
分子量 |
258.22 g/mol |
IUPAC 名称 |
2-(2,3-difluorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H8F2N2O/c15-10-5-3-4-9(13(10)16)14-18-12(8-19-14)11-6-1-2-7-17-11/h1-8H |
InChI 键 |
RJOREFFZIBPFKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=C(C(=CC=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)
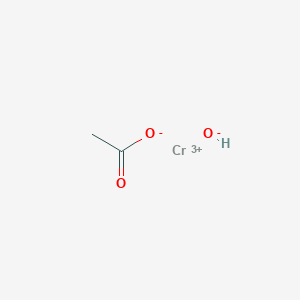
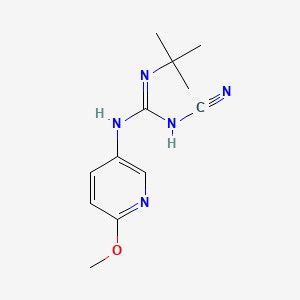
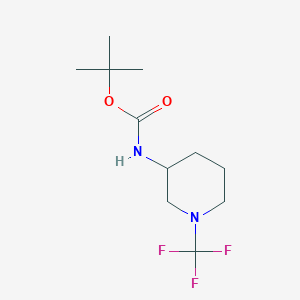
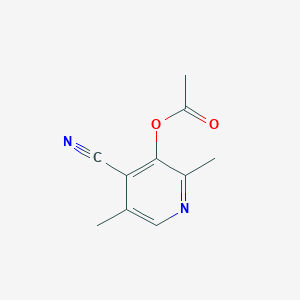
![2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)
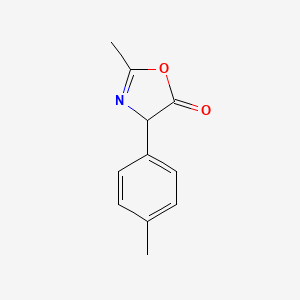
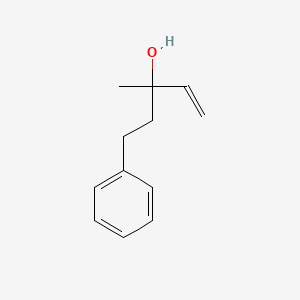
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
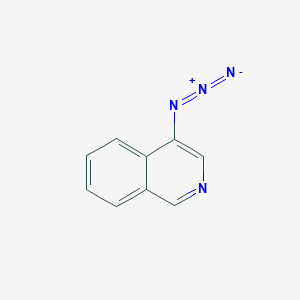
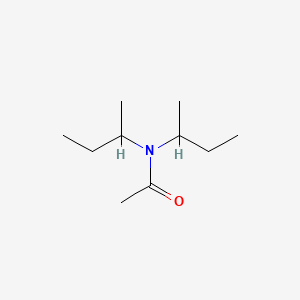
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)


